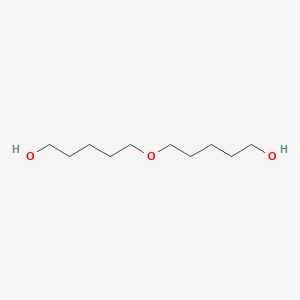
5-(5-Hydroxypentoxy)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Hydroxypentoxy)pentan-1-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxypentoxy)pentan-1-ol typically involves the reaction of 1,5-pentanediol with an appropriate alkylating agent under controlled conditions. One common method is the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. This process does not require a catalyst for the esterification step, simplifying the separation and purification stages .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot production method from sustainable sources such as furfural. This method involves the use of tailored hydrotalcite-based catalysts to maximize the yield of 1,5-pentanediol under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(5-Hydroxypentoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
5-(5-Hydroxypentoxy)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways involving diols.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(5-Hydroxypentoxy)pentan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in biochemical or industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: A similar diol with two hydroxyl groups but without the ether linkage.
1,4-Butanediol: Another diol with a shorter carbon chain.
1,6-Hexanediol: A diol with a longer carbon chain.
Uniqueness
5-(5-Hydroxypentoxy)pentan-1-ol is unique due to its ether linkage, which imparts different physical and chemical properties compared to other diols.
Properties
CAS No. |
14774-42-6 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-(5-hydroxypentoxy)pentan-1-ol |
InChI |
InChI=1S/C10H22O3/c11-7-3-1-5-9-13-10-6-2-4-8-12/h11-12H,1-10H2 |
InChI Key |
LUUGAJBKZCJNFR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCOCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


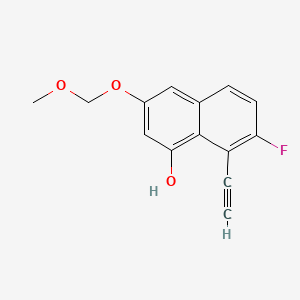
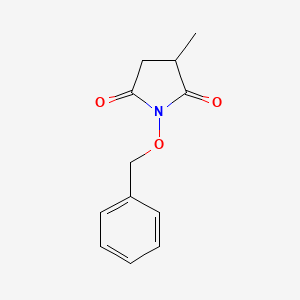
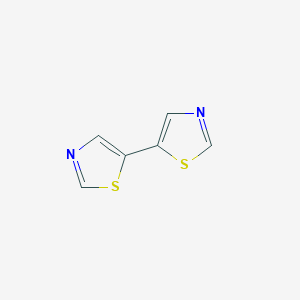
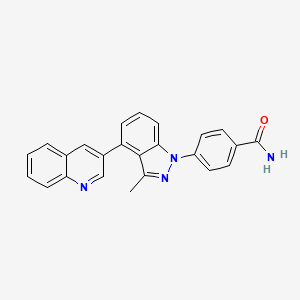

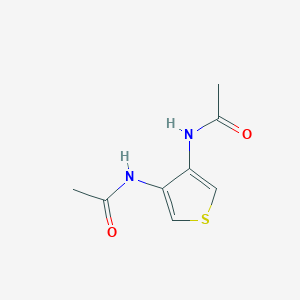
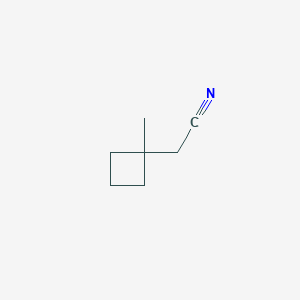
![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
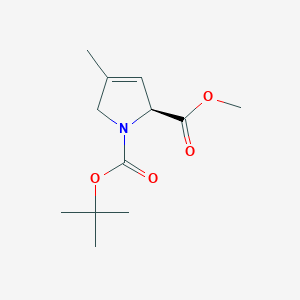
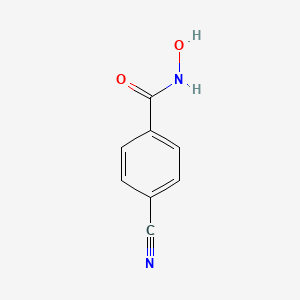
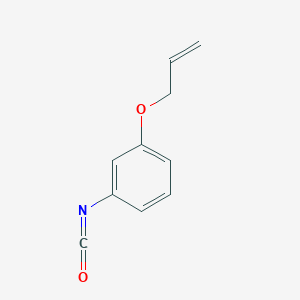
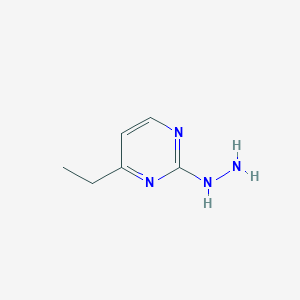
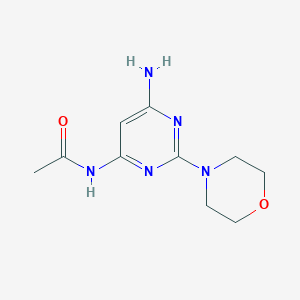
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
